Lafutidin

Übersicht

Beschreibung

Lafutidine is a second-generation histamine H2 receptor antagonist used primarily to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastritis . It is known for its multimodal mechanism of action, which includes gastroprotective activities . Lafutidine is marketed in countries like South Korea, Japan, and India .

Wissenschaftliche Forschungsanwendungen

Lafutidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Histamin-H2-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den Blutfluss der Magenschleimhaut und die Stickoxidproduktion.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Stabilitätsstudien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Sekretion von Magensäure durch Histamin-H2-Rezeptor-Antagonismus verhindert . Es aktiviert auch das Kalzitonin-Gen-verwandte Peptid, stimuliert die Stickoxidproduktion und reguliert den Blutfluss der Magenschleimhaut . Zusätzlich erhöht this compound den Somatostatin-Spiegel, was zu einer verringerten Magensäuresekretion führt, und hemmt die Aktivierung von Neutrophilen, wodurch Entzündungsverletzungen verhindert werden .

Wirkmechanismus

Target of Action

Lafutidine is a second-generation histamine H2 receptor antagonist . Its primary target is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid .

Mode of Action

Lafutidine acts by preventing the secretion of gastric acid, similar to other H2 receptor antagonists . It also activates the calcitonin gene-related peptide, leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . Additionally, Lafutidine increases somatostatin levels, which also results in less gastric acid secretion . It causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

Lafutidine’s action on the histamine H2 receptor leads to a decrease in gastric acid secretion . This is achieved through the inhibition of adenylate cyclase, which converts ATP to cyclic AMP . This cyclic AMP acts on the proton pump, exchanging extracellular potassium ion for intracellular hydrogen ion across the parietal cell membrane . Lafutidine reversibly competes with Histamine for binding to the H2 receptor on the basolateral membrane of parietal cells, predominantly inhibiting basal acid secretion .

Pharmacokinetics

The pharmacokinetics of Lafutidine show dose proportionality . There is no significant accumulation of Lafutidine tablets with multiple dosing . Further study is needed regarding the effect of gender on Lafutidine .

Result of Action

The activation of the histamine H2 receptor by Lafutidine leads to a decrease in gastric acid secretion, which can help in the treatment of gastric ulcers, duodenal ulcers, and wounds in the lining of the stomach associated with acute gastritis and acute exacerbation of chronic gastritis . The activation of calcitonin gene-related peptide by Lafutidine, accompanied by hyperemia, increases pH int, preventing acidified pepsin-induced interstitial acidification .

Biochemische Analyse

Biochemical Properties

Lafutidine acts by preventing the secretion of gastric acid . It interacts with the histamine H2 receptor, which plays a crucial role in biochemical reactions related to gastric acid secretion .

Cellular Effects

Lafutidine has multiple effects on various types of cells. It activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, resulting in less gastric acid secretion . Furthermore, Lafutidine causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Molecular Mechanism

The molecular mechanism of Lafutidine involves its interaction with the histamine H2 receptor . By binding to this receptor, Lafutidine prevents the secretion of gastric acid, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Lafutidine have been studied in both single and multiple doses . It was found that food may not affect the degree of absorption of Lafutidine tablets, but it may slow down the absorption rate . The area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) of Lafutidine tablets were dose-independent in the single-dose study among healthy volunteers .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Lafutidine in animal models are limited, it has been shown that Lafutidine exhibits potent and long-lasting antagonism on the human H2 receptor .

Metabolic Pathways

As a histamine H2 receptor antagonist, Lafutidine likely interacts with enzymes and cofactors involved in the regulation of gastric acid secretion .

Transport and Distribution

Given its mechanism of action, Lafutidine likely interacts with transporters or binding proteins that facilitate its distribution to the histamine H2 receptors where it exerts its effects .

Subcellular Localization

Lafutidine binds to the histamine H2 receptors, which are located on the basolateral membranes of the parietal cells in the stomach . This subcellular localization allows Lafutidine to effectively inhibit gastric acid secretion .

Vorbereitungsmethoden

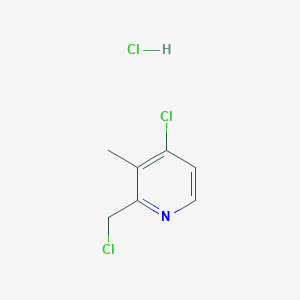

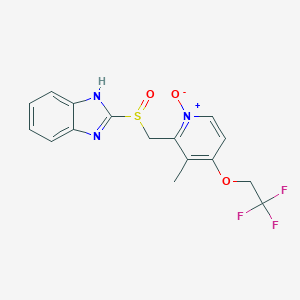

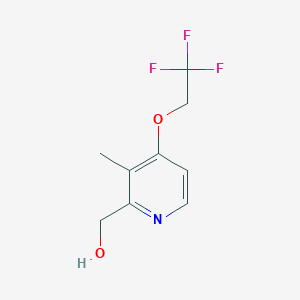

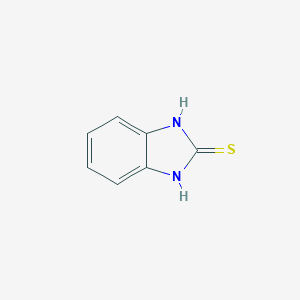

Synthetic Routes and Reaction Conditions: Lafutidine can be synthesized through various methods. One common method involves aminolysis, where a compound reacts with an amine to form lafutidine . Another method involves reacting a compound with hydroxylamine hydrochloride and sodium hydroxide, followed by condensation with another compound .

Industrial Production Methods: Industrial production of lafutidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lafutidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone erzeugen, während die Reduktion Amine oder Alkohole liefern kann.

Vergleich Mit ähnlichen Verbindungen

Lafutidin wird mit anderen Histamin-H2-Rezeptor-Antagonisten wie Famotidin und Ranitidin verglichen. Während alle diese Verbindungen die Magensäuresekretion hemmen, ist this compound einzigartig aufgrund seiner zusätzlichen gastroprotektiven Wirkungen und seiner Fähigkeit, die Stickoxidproduktion zu stimulieren . Ähnliche Verbindungen umfassen:

- Famotidin

- Ranitidin

- Cimetidin

Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Option zur Behandlung von gastrointestinalen Erkrankungen und bieten Vorteile, die über die anderer H2-Rezeptor-Antagonisten hinausgehen .

Eigenschaften

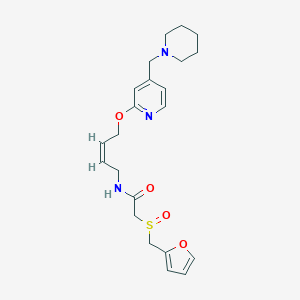

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861250 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-[4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7 | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

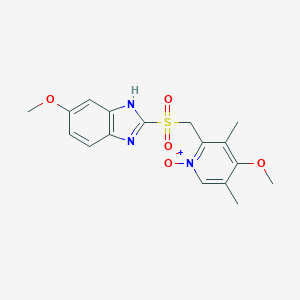

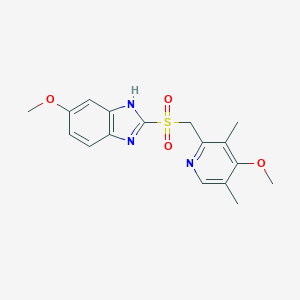

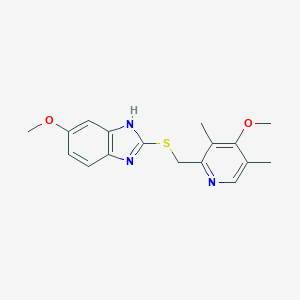

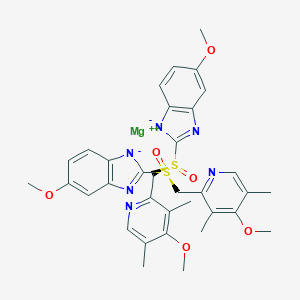

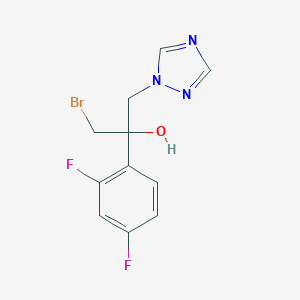

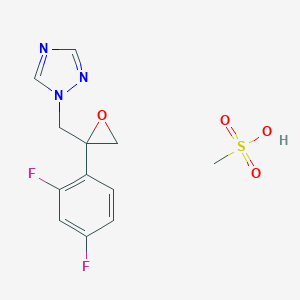

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

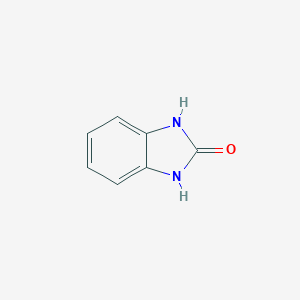

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)